molecular formula C13H16O4 B8438521 Methyl 4-methoxy-gamma-oxo-beta-methylbenzenebutanoate

Methyl 4-methoxy-gamma-oxo-beta-methylbenzenebutanoate

Cat. No. B8438521
M. Wt: 236.26 g/mol
InChI Key: GYQYFDCZPHPZLT-UHFFFAOYSA-N
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Patent
US05135940

Procedure details

A solution of diisopropylamine (5.1 ml) in anhydrous THF (90 ml) at 0° C. is treated under N2 atmosphere with n-butyllithium (1.6 M, 22 ml) for 20 minutes. The mixture was cooled to -78° C., and a solution of 1(4-methoxyphenyl)-1-oxopropane (5 g) in anhydrous THF (40 ml) is added. The mixture was stirred 30 minutes at -78° C., then methyl bromoacetate (3.05 ml) was added dropwise and then mixture was warmed to ambient temperature over 2 hours. After stirring 18 hours at room temperature the mixture was Poured onto ice, water and conc. HCl (3 ml) was added and the solution was extracted with dichloromethane. The organic extracts were washed with brine, dried over N2SO4 and concentrated to an oil which was purified by chromatography on silica gel to provide the title compound as an oil.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:24])[CH2:22][CH3:23])=[CH:17][CH:16]=1.Br[CH2:26][C:27]([O:29][CH3:30])=[O:28].Cl>C1COCC1.O>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:24])[CH:22]([CH3:23])[CH2:26][C:27]([O:29][CH3:30])=[O:28])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
22 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.05 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
mixture was warmed to ambient temperature over 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring 18 hours at room temperature the mixture
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
WASH
Type
WASH
Details
The organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried over N2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(CC(=O)OC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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